3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the designation 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide. This nomenclature clearly indicates the structural complexity of the molecule, which consists of two benzene rings connected through a sulfonamide linkage. The primary benzene ring contains an amino group at the 3-position and a methoxy group at the 4-position, while the secondary benzene ring features a bromine atom at the 3-position and an ethoxy group at the 4-position.
The molecular formula C15H17BrN2O4S accurately represents the atomic composition of the compound. This formula indicates the presence of fifteen carbon atoms, seventeen hydrogen atoms, one bromine atom, two nitrogen atoms, four oxygen atoms, and one sulfur atom. The molecular weight has been determined to be 401.28 daltons, which corresponds well with the theoretical calculation based on the atomic masses of the constituent elements. The structural representation through Simplified Molecular Input Line Entry System notation provides the string O=S(C1=CC=C(OC)C(N)=C1)(NC2=CC=C(OCC)C(Br)=C2)=O, which encodes the complete molecular structure in a standardized format.
The International Chemical Identifier key SMHXXZNWOSBTPP-UHFFFAOYSA-N serves as a unique digital fingerprint for this compound, enabling unambiguous identification across chemical databases. The compound has been assigned the Chemical Abstracts Service registry number 380442-20-6, which provides a definitive reference for chemical literature and regulatory documentation. The molecular structure demonstrates significant complexity with multiple chiral centers and conformational possibilities, contributing to its diverse chemical and biological properties.
Crystallographic Data and Conformational Studies
Crystallographic analysis provides crucial insights into the three-dimensional arrangement of atoms within the solid-state structure of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide. While specific crystallographic data for this exact compound is limited in the available literature, comparative analysis with closely related sulfonamide derivatives offers valuable structural information. Crystal structure studies of similar compounds reveal characteristic patterns in sulfonamide molecular packing and intermolecular interactions.
The sulfonamide functional group typically adopts a tetrahedral geometry around the sulfur atom, with bond angles approximating 109.5 degrees. The sulfur-nitrogen bond length in sulfonamides generally ranges from 1.63 to 1.68 Angstroms, while the sulfur-oxygen bonds measure approximately 1.43 to 1.45 Angstroms. The aromatic rings in the compound are expected to maintain planarity, with the sulfonamide group potentially adopting various conformations relative to the benzene rings depending on intermolecular interactions and crystal packing forces.
Conformational studies indicate that the ethoxy and methoxy substituents can adopt multiple rotational conformations around their respective carbon-oxygen bonds. The bromine substituent, due to its large size and electronegativity, significantly influences the electronic distribution and molecular geometry. The amino group on the benzene ring can participate in hydrogen bonding interactions, which may stabilize specific conformational arrangements in the crystal lattice. These structural features collectively contribute to the overall molecular stability and influence the compound's physical and chemical properties.
Table 1: Predicted Molecular Geometric Parameters
| Parameter | Value | Unit |
|---|---|---|
| Molecular Weight | 401.28 | g/mol |
| Molecular Formula | C15H17BrN2O4S | - |
| Sulfur-Nitrogen Bond Length | 1.63-1.68 | Å |
| Sulfur-Oxygen Bond Length | 1.43-1.45 | Å |
| Carbon-Bromine Bond Length | 1.90-1.95 | Å |
| Tetrahedral Angle (S center) | ~109.5 | degrees |
Comparative Analysis with Related Sulfonamide Derivatives
Comparative structural analysis with related sulfonamide derivatives reveals important trends and distinctive features of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide. The compound 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide, which lacks the bromine substituent, provides a direct comparison for understanding the influence of halogen substitution on molecular properties. The absence of the bromine atom in this related compound results in a reduced molecular weight of 322.39 daltons and different electronic characteristics.
Another closely related derivative, 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide, differs by the absence of the methoxy group on the primary benzene ring. This compound has a molecular formula of C14H15BrN2O3S and a molecular weight of 371.25 daltons, demonstrating how the methoxy substituent contributes approximately 30 daltons to the total molecular mass. The systematic comparison of these related structures illustrates the additive effects of functional group substitutions on molecular properties.
The compound 4-[(4-bromophenyl)methoxy]benzenesulfonamide represents a structural variant where the ethoxy group is replaced by a methoxy linkage and the positioning of the bromine atom differs. This alternative arrangement results in distinct electronic and steric effects, highlighting the importance of substitution patterns in determining molecular behavior. The structural diversity among these related compounds demonstrates the versatility of the sulfonamide scaffold for chemical modification and property optimization.
Analysis of these comparative structures reveals that the presence of electron-donating groups such as methoxy and ethoxy enhances the electron density on the aromatic rings, while the electron-withdrawing bromine atom creates regions of electron deficiency. This electronic complementarity within the same molecule contributes to the unique reactivity profile and potential biological activity of the target compound.
Table 2: Comparative Analysis of Related Sulfonamide Derivatives
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |
|---|---|---|---|
| Target Compound | C15H17BrN2O4S | 401.28 | Complete structure with all substituents |
| 3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide | C15H18N2O4S | 322.39 | Lacks bromine substituent |
| 3-amino-N-(3-bromo-4-ethoxyphenyl)benzenesulfonamide | C14H15BrN2O3S | 371.25 | Lacks methoxy group |
| 4-[(4-bromophenyl)methoxy]benzenesulfonamide | C13H12BrNO3S | 342.21 | Different substitution pattern |
Electronic Structure and Charge Distribution Patterns
The electronic structure of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide exhibits complex patterns of charge distribution influenced by the various functional groups present in the molecule. Quantum chemical calculations using Density Functional Theory methods provide insights into the electronic properties and reactivity patterns of sulfonamide compounds. The frontier molecular orbitals, particularly the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital, play crucial roles in determining the chemical reactivity and biological activity of the compound.
The amino group at the 3-position of the primary benzene ring acts as an electron-donating substituent, increasing the electron density on the aromatic system. Conversely, the sulfonamide group functions as an electron-withdrawing moiety, creating a dipolar charge distribution across the molecule. The methoxy group provides additional electron density through its oxygen lone pairs, while the ethoxy group exhibits similar but slightly weaker electron-donating effects due to the longer alkyl chain.
The bromine atom significantly influences the electronic structure through its high electronegativity and polarizability. This halogen substituent creates a region of partial positive charge on the adjacent carbon atom while contributing to the overall molecular dipole moment. The combination of electron-donating and electron-withdrawing groups within the same molecule results in a complex electrostatic potential surface with distinct regions of varying charge density.
Molecular electrostatic potential studies reveal that the oxygen atoms in the methoxy, ethoxy, and sulfonamide groups represent the most electronegative regions of the molecule, making them potential sites for electrophilic interactions. The nitrogen atoms in the amino and sulfonamide groups also exhibit significant negative charge density, contributing to the molecule's hydrogen bonding capabilities. The aromatic carbon atoms show intermediate charge values, with those adjacent to electron-donating groups being more electron-rich than those near electron-withdrawing substituents.
The charge distribution patterns significantly influence the molecule's intermolecular interactions, solubility characteristics, and biological activity. The presence of multiple polar functional groups enhances the compound's ability to form hydrogen bonds with biological targets, while the aromatic rings provide opportunities for pi-pi stacking interactions. These electronic properties collectively contribute to the compound's potential as a bioactive molecule and its suitability for various chemical applications.
Table 3: Electronic Properties and Charge Distribution
| Molecular Region | Charge Character | Functional Group | Electronic Effect |
|---|---|---|---|
| Primary Benzene Ring | Electron-rich | Amino, Methoxy | Electron-donating |
| Secondary Benzene Ring | Mixed | Bromo, Ethoxy | Mixed effects |
| Sulfonamide Group | Electron-poor | SO2NH | Electron-withdrawing |
| Oxygen Atoms | Highly negative | OCH3, OCH2CH3, SO2 | Nucleophilic sites |
| Nitrogen Atoms | Moderately negative | NH2, NHSO2 | Hydrogen bond donors/acceptors |
| Bromine Atom | Moderately negative | Br | Electron-withdrawing, polarizable |
Properties
IUPAC Name |
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4S/c1-3-22-14-6-4-10(8-12(14)16)18-23(19,20)11-5-7-15(21-2)13(17)9-11/h4-9,18H,3,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMHXXZNWOSBTPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes:
Nitration and Reduction: The starting material, 4-methoxybenzenesulfonamide, undergoes nitration to introduce a nitro group. This is followed by reduction to convert the nitro group to an amino group.
Bromination: The intermediate product is then brominated to introduce the bromo group at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis. The process is typically carried out in large reactors with continuous monitoring to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The amino and bromo groups can participate in nucleophilic and electrophilic substitution reactions, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Coupling Reactions: The sulfonamide group can engage in coupling reactions, forming new bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or halogenating agents can be used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various derivatives with different functional groups replacing the amino or bromo groups.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C14H15BrN2O3S
- Molecular Weight : 371.25 g/mol
- Physical Properties :
- Predicted melting point: 204.69°C
- Predicted boiling point: 526.5°C at 760 mmHg
- Density: Approximately 1.6 g/cm³
The presence of an amino group, a bromine atom, and a sulfonamide functional group contributes to its reactivity and biological activity.
The compound exhibits several biological activities that make it valuable for research:
- Antibacterial Activity : Sulfonamides are known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound may exhibit similar properties, making it useful against various bacterial strains.
- Enzyme Inhibition : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, it may inhibit dihydropteroate synthase, crucial in bacterial folate synthesis, thus preventing bacterial proliferation.
- Anti-inflammatory Effects : Research indicates that sulfonamides can modulate inflammatory responses. The compound may reduce inflammation by affecting cytokine production or other inflammatory mediators.
- Antioxidant Properties : Some studies suggest that related compounds possess antioxidant activity, which could protect cells from oxidative stress.
Case Study 1: Antibacterial Efficacy
A study evaluated the antibacterial activity of various sulfonamide derivatives, including compounds structurally similar to 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide. The results indicated significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting potential clinical applications in treating infections caused by these bacteria.
Case Study 2: Anti-inflammatory Properties
Research published in pharmacological journals highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study demonstrated that these compounds could reduce swelling and pain, indicating their potential use in managing inflammatory diseases.
Case Study 3: Antioxidant Effects
An investigation into the antioxidant properties of related compounds found that they effectively reduced oxidative stress markers in vitro. This suggests that this compound may offer protective effects against cellular damage due to oxidative stress.
Mechanism of Action
The mechanism by which 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The sulfonamide group, in particular, is known to inhibit certain enzymes by mimicking the structure of their natural substrates.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-chlorobenzenesulfonamide
- 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-hydroxybenzenesulfonamide
Uniqueness
Compared to similar compounds, 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of functional groups in this compound provides a distinct set of properties that can be exploited in various applications.
This detailed overview provides a comprehensive understanding of 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide, covering its synthesis, reactions, applications, and unique characteristics
Biological Activity
The compound 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide is a sulfonamide derivative with potential biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, including mechanisms of action, therapeutic implications, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
- Molecular Formula : CHBrNOS
- Molecular Weight : 405.26 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its anticancer properties and its role as an enzyme inhibitor.
Anticancer Activity
Research has indicated that sulfonamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. The compound was tested against several cell lines, including:
- MCF-7 (breast cancer)
- A549 (lung cancer)
- HeLa (cervical cancer)
In vitro studies have shown that the compound induces apoptosis and inhibits cell proliferation. For instance, it was found to have an IC value of approximately 0.99 µM against MCF-7 cells .
The proposed mechanism involves:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on beta-tubulin, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis .
- Cholinesterase Inhibition : Some studies suggest that sulfonamide derivatives may act as inhibitors of cholinesterase enzymes, potentially offering therapeutic benefits in neurodegenerative diseases like Alzheimer's .
Study 1: Cytotoxicity Assessment
A study conducted by Latif et al. evaluated various sulfonamide derivatives for their cytotoxic effects on cancer cell lines. The results showed that compounds with similar structures exhibited varying degrees of potency, with some derivatives achieving IC values lower than 1 µM against MCF-7 cells .
| Compound | Cell Line | IC (µM) |
|---|---|---|
| 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide | MCF-7 | 0.99 |
| Other Sulfonamides | A549 | 0.54 |
| Other Sulfonamides | HeLa | 0.75 |
Study 2: Mechanistic Insights
Another research effort focused on the molecular docking studies of sulfonamide derivatives, revealing that the presence of specific substituents could enhance binding affinity to tubulin . The study highlighted that modifications at the phenyl ring significantly influenced biological activity.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-amino-N-(3-bromo-4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution between a sulfonyl chloride derivative and an aromatic amine. For example, 3,4-dichlorobenzenesulfonyl chloride can react with 5-amino-2-methoxyaniline in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl byproducts. Reaction conditions (solvent, temperature, and stoichiometry) are optimized to improve yields, with dichloromethane or THF commonly used as solvents at 0–25°C .
Q. Which spectroscopic and analytical techniques are essential for characterizing this sulfonamide derivative?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm the sulfonamide linkage and substituent positions (e.g., methoxy, bromo, and ethoxy groups) .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
- UV-Vis Spectroscopy : Used to study electronic transitions, particularly if the compound forms charge-transfer complexes with metals .
- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer : Contradictions arise from dynamic processes (e.g., rotational isomerism) or overlapping signals. Strategies include:
- 2D NMR (e.g., COSY, HSQC) to assign coupled protons and carbons unambiguously .
- Variable-Temperature NMR to slow down exchange processes and simplify splitting patterns .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts for comparison with experimental data .
Q. What experimental designs are effective for studying metal coordination chemistry with this sulfonamide?
- Methodological Answer :
- Synthesis of Metal Complexes : React the sulfonamide with transition metals (e.g., Cu, Co) in ethanol/water under reflux. Monitor complexation via color changes and UV-Vis absorption shifts (e.g., d-d transitions) .
- Spectroscopic Validation : Use IR to confirm sulfonamide-to-metal binding via shifts in S=O and N-H stretches .
- Single-Crystal X-ray Diffraction : Determine coordination geometry and stability constants .
Q. How can reaction yields be optimized during large-scale synthesis?
- Methodological Answer :
- Stoichiometric Adjustments : Use a 10–20% excess of sulfonyl chloride to drive the reaction to completion .
- Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance reactivity compared to non-polar alternatives.
- Catalysis : Add catalytic iodide salts (e.g., KI) to accelerate nucleophilic substitution in bromo/ethoxy-substituted intermediates .
- Kinetic Studies : Monitor reaction progress via TLC or HPLC to identify rate-limiting steps .
Q. What strategies are employed to investigate the compound’s bioactivity and mechanism of action?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy to measure IC values .
- Molecular Docking : Simulate binding interactions with protein targets (e.g., using AutoDock Vina) to identify key residues involved in sulfonamide binding .
- SAR Studies : Synthesize analogs (e.g., varying bromo/methoxy groups) and correlate structural changes with activity trends .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
